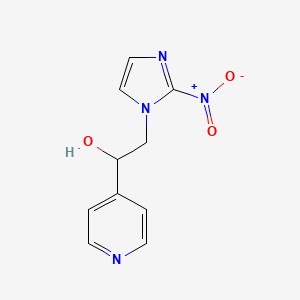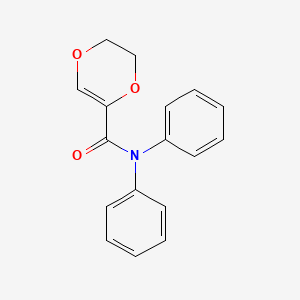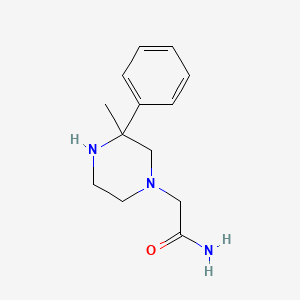![molecular formula C22H26N2O4 B3827689 N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3827689.png)
N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide
Übersicht
Beschreibung
N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide, also known as HAVANA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. HAVANA is a small molecule that can be synthesized through a multi-step process, and its mechanism of action is still being studied.
Wissenschaftliche Forschungsanwendungen
N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has potential applications in scientific research due to its ability to modulate protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which has implications for cancer research. N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has also been studied for its potential use as a tool compound for studying the role of protein-protein interactions in various biological processes.
Wirkmechanismus
The mechanism of action of N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide is still being studied, but it is believed to bind to the bromodomain of p300/CBP and prevent its interaction with HIF-1α. This results in the inhibition of HIF-1α transcriptional activity, which has implications for cancer research.
Biochemical and Physiological Effects:
Studies have shown that N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide has been studied in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide in lab experiments is its specificity for the bromodomain of p300/CBP. This allows for the selective inhibition of protein-protein interactions involving this domain. However, a limitation of using N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide is its relatively low potency compared to other small molecule inhibitors. This may require higher concentrations of N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide to achieve the desired effects in experiments.
Zukünftige Richtungen
There are several future directions for N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide research. One direction is to study its potential use as a therapeutic agent for cancer. Another direction is to study its effects on other protein-protein interactions and its potential applications in other biological processes. Additionally, further optimization of the synthesis method may lead to more potent analogs of N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide.
Eigenschaften
IUPAC Name |
N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-(4-propan-2-yloxyphenyl)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)28-19-11-9-17(10-12-19)15-20(22(27)23-13-6-14-25)24-21(26)18-7-4-3-5-8-18/h3-5,7-12,15-16,25H,6,13-14H2,1-2H3,(H,23,27)(H,24,26)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGARZDJIQPWIMJ-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(1E)-3-[(3-hydroxypropyl)amino]-3-oxo-1-[4-(propan-2-yloxy)phenyl]prop-1-en-2-yl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-hydroxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine](/img/structure/B3827620.png)
![(3-bromophenyl)[(2Z)-3-(3-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B3827630.png)


![N'-[1-(4-bromophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3827658.png)
![7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B3827665.png)

![7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3827687.png)
![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]-beta-alanine](/img/structure/B3827695.png)
![N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine](/img/structure/B3827696.png)
